molecular formula C7H8N4 B13466414 2-Methylpyrazolo[1,5-a]pyrazin-4-amine

2-Methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13466414
M. Wt: 148.17 g/mol
InChI Key: QBRMKQMZOYFYRU-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrazin-4-amine is a chemical building block based on the pyrazolo[1,5-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This amine derivative serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Compounds featuring the pyrazolo[1,5-a]pyrazine core have been identified as potent and selective positive allosteric modulators of GluN2A-containing NMDA receptors . As NMDA receptors are crucial for synaptic plasticity, learning, and memory, this compound is a valuable research tool for neuroscientists investigating psychiatric and neurological diseases such as schizophrenia, depression, and epilepsy . Furthermore, the broader class of pyrazolo[1,5-a]-fused heterocycles is extensively exploited in pharmaceutical research for developing inhibitors of various therapeutic targets. For instance, the closely related pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, found in compounds with diverse biological activities, including kinase inhibition . This demonstrates the high research value of this chemical class. The product is exclusively intended for research purposes and is not designed for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H8N4/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3,(H2,8,9)

InChI Key

QBRMKQMZOYFYRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N

Origin of Product

United States

An Overview of Pyrazolo 1,5 a Pyrazine Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold is a fused heterocyclic system that has garnered attention in the field of medicinal chemistry for its potential as a core structure in the design of biologically active molecules. These compounds are isosteres of purines, which are fundamental components of nucleic acids and coenzymes, suggesting their potential to interact with a wide range of biological targets. The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrazine core provide a well-defined framework for the spatial orientation of substituents, which is a critical factor in molecular recognition by biological macromolecules.

Research into pyrazolo[1,5-a]pyrazine derivatives has revealed their potential to modulate the activity of key biological targets. For instance, a series of pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent and brain-penetrant GluN2A-selective positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov This finding highlights the potential of the pyrazolo[1,5-a]pyrazine scaffold in the development of therapeutics for neuropsychiatric diseases.

The synthesis of pyrazolo[1,5-a]pyrazines has been a subject of investigation, with various strategies being developed to access this heterocyclic system. One notable method involves a four-step protocol starting from commercially available pyrazoles, which are alkylated and formylated to yield pyrazole-5-aldehydes. Subsequent deprotection and cyclization provide access to pyrazolo[1,5-a]pyrazines with diverse substitution patterns. acs.org The versatility of these synthetic routes allows for the generation of libraries of derivatives for structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds.

The Historical Development and Significance of Fused Nitrogen Heterocycles

Fused nitrogen heterocycles constitute a large and important class of organic compounds that are integral to the development of pharmaceuticals and other biologically active agents. Their history is intertwined with the history of medicinal chemistry itself, with early examples including naturally occurring alkaloids such as quinine (B1679958) and morphine. The recognition of the therapeutic potential of these compounds spurred extensive research into their synthesis and biological activities.

The development of synthetic methodologies for fused nitrogen heterocycles has been a major focus of organic chemistry. Early work in the 20th century laid the foundation for the construction of a wide variety of heterocyclic systems. The continuous refinement of these methods, including the introduction of modern catalytic and combinatorial techniques, has greatly expanded the accessible chemical space of fused nitrogen heterocycles.

The significance of these compounds in medicinal chemistry is underscored by their prevalence in approved drugs. The unique three-dimensional structures and electronic properties of fused nitrogen heterocycles enable them to interact with a diverse array of biological targets, including enzymes, receptors, and ion channels. The ability to fine-tune the properties of these molecules through chemical modification makes them particularly attractive for drug discovery programs.

The Current Research Landscape and Future Directions for 2 Methylpyrazolo 1,5 a Pyrazin 4 Amine

Approaches to the Pyrazolo[1,5-a]pyrazine Core Synthesis

The construction of the fused pyrazolo[1,5-a]pyrazine ring system is principally achieved through the formation of the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) precursor. The most common starting materials are 3-aminopyrazoles (also known as 5-aminopyrazoles, depending on tautomeric form and substitution), which possess the necessary nucleophilic centers to react with biselectrophilic partners.

Cyclocondensation Reactions with 3-Aminopyrazoles

The most classical and direct route to the pyrazolo[1,5-a]pyrazine core involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,2-biselectrophilic compound. This reaction forms the pyrazine ring in a single annulation step. The choice of the 1,2-biselectrophile is critical and dictates the substitution pattern on the newly formed pyrazine ring. To synthesize the specific core of this compound, the logical starting material would be 3-methyl-5-aminopyrazole.

While 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles are extensively used to form the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) system, the synthesis of the pyrazolo[1,5-a]pyrazine core requires 1,2-biselectrophiles. nih.govbeilstein-journals.orgmdpi.com The reaction with 1,3-dielectrophiles leads to a pyrimidine (B1678525) ring, where the nitrogen atoms are in a 1,3-relationship. For the pyrazine ring, where nitrogens are in a 1,4-relationship, reagents like α-dicarbonyls (e.g., glyoxals), α-haloketones, or their equivalents are necessary.

For instance, the three-component cyclocondensation of substituted 3(5)-aminopyrazoles with arylglyoxal hydrates and cyclohexane-1,3-diones has been shown to produce fused pyrazolo systems, demonstrating the utility of α-dicarbonyl compounds in these cyclizations. semanticscholar.org

3-Aminopyrazole Derivative1,2-BiselectrophileProduct TypeReference
3(5)-AminopyrazolesArylglyoxal HydratesFused Pyrazoloquinazolines semanticscholar.org
3-Methyl-5-aminopyrazoleGlyoxal (hypothetical)2-Methylpyrazolo[1,5-a]pyrazine-
3-Methyl-5-aminopyrazole2-Oxo-2-phenylethyl bromide2-Methyl-7-phenylpyrazolo[1,5-a]pyrazine-

Multi-Step Synthetic Sequences

Often, the target molecule, especially one with specific functional groups like this compound, is more accessible through a multi-step pathway. This approach allows for the controlled introduction of substituents. A logical sequence for the title compound would be:

Cyclocondensation: Reaction of 3-methyl-5-aminopyrazole with a suitable C2-synthon, such as chloroacetaldehyde (B151913) or ethyl chloroacetate, followed by cyclization to form an intermediate like 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. Syntheses of such pyrazinone derivatives have been reported, for example, from the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines. enamine.net

Activation: The carbonyl group of the pyrazinone is then activated for substitution. A common method for similar heterocyclic systems is chlorination using reagents like phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-methylpyrazolo[1,5-a]pyrazine (B1455523) intermediate.

Nucleophilic Substitution: The chlorine atom at the C-4 position is a good leaving group, allowing for a nucleophilic aromatic substitution (SNAr) reaction. Treatment with ammonia (B1221849) or a protected amine source would displace the chloride to install the desired 4-amino group, yielding the final product. The utility of 4-chloropyrazolo[1,5-a]pyrazines as precursors for further functionalization is well-established. osi.lv

One-Pot Synthesis Procedures

To improve efficiency and reduce waste, one-pot procedures are highly desirable. A facile one-pot, three-step protocol for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold has been developed starting from pyrazole-3-carboxylic acids. researchgate.net This process involves an initial amide formation, followed by pyrazine ring closure, hydrolysis, and dehydration. researchgate.net This method avoids the isolation of intermediates, streamlining the path to the core structure. researchgate.net For example, various pyrazole-3-carboxylic acids can be converted into pyrazolo[1,5-a]pyrazine derivatives, with intermediates such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one being isolated during the process. researchgate.net

Starting MaterialKey ReagentsKey FeaturesReference
Pyrazole-3-carboxylic acids2,2-DimethoxyethanamineOne-pot, three-step sequence researchgate.net
3-Amino-1H-pyrazoles, Aldehydes, Activated Methylene Compounds(Varies)Three-component reaction for pyrimidine analogues nih.gov

Functionalization and Derivatization Strategies

Once the pyrazolo[1,5-a]pyrazine core is synthesized, its chemical properties can be tuned through functionalization at various positions. The electronic nature of the fused system—with the pyrazole ring being relatively electron-rich and the pyrazine ring being electron-deficient—governs the regioselectivity of these transformations.

Selective Functionalization at Core Positions (e.g., C-2, C-3, C-5, C-6, C-7)

C-2 Position: Functionalization at the C-2 position is most commonly achieved by selecting the appropriately substituted 3-aminopyrazole as the starting material. For the title compound, the C-2 methyl group originates from the use of 3-methyl-5-aminopyrazole. Post-synthesis modification of the C-2 substituent is less common but could involve reactions typical for that specific group (e.g., benzylic-type reactions on the methyl group).

C-3 Position: The C-3 position, located on the electron-rich pyrazole ring, is susceptible to electrophilic substitution. In the closely related pyrazolo[1,5-a]pyrimidine system, regioselective halogenations at the C-3 position are well-documented, providing a strong precedent for similar reactivity on the pyrazolo[1,5-a]pyrazine core. researchgate.net This allows for the introduction of halogens, which can then serve as handles for cross-coupling reactions.

C-4 Position: As part of the electron-deficient pyrazine ring, the C-4 position is primarily functionalized via nucleophilic substitution of a suitable leaving group. As described in the multi-step synthesis (Section 2.1.2), a 4-chloro derivative is an excellent precursor. It can react with a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, to introduce diverse functionalities. osi.lv The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, for instance, leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. osi.lv

C-5 and C-6 Positions: Functionalization at the C-5 and C-6 positions of the pyrazine ring is less frequently reported compared to other positions. For the analogous pyrazolo[1,5-a]pyrimidine system, the C-5 position can undergo nucleophilic aromatic substitution if activated with a leaving group. mdpi.com Direct C-H functionalization at these positions remains a significant challenge.

C-7 Position: The C-7 position is the most acidic carbon on the pyrazolo[1,5-a]pyrazine ring, making it a prime target for C-H functionalization. A straightforward and high-yielding method for the formylation of this position has been reported. The reaction involves a C-H insertion with a silylformamidine reagent, which exists in equilibrium with a nucleophilic carbene. The resulting aminal can be easily hydrolyzed to the corresponding 7-formyl-pyrazolo[1,5-a]pyrazine, providing a valuable building block for further derivatization.

PositionReaction TypeReagents / MethodOutcomeReference
C-3 Electrophilic Halogenation (by analogy)N-Halosuccinimides (NCS, NBS)3-Halo derivative researchgate.net
C-4 Nucleophilic SubstitutionAmines, Alcohols, etc. on 4-chloro derivative4-Amino, 4-Alkoxy derivatives osi.lv
C-7 C-H Insertion / FormylationN,N,N′,1,1,1-Hexamethylsilanecarboximidamide7-Formyl derivative

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis and functionalization of the pyrazolo[1,5-a]pyrazine scaffold. The key intermediate, 4-chloro-2-methylpyrazolo[1,5-a]pyrazine, is highly susceptible to substitution at the C4 position due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring.

The synthesis of this compound itself is a prime example of an SNAr reaction. Treatment of the 4-chloro precursor with ammonia or a protected ammonia equivalent would lead to the desired 4-amino product. This type of amination is a well-established transformation for a wide range of chloro-aza-heterocycles. crossref.orgresearchgate.net For instance, the reaction of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines proceeds smoothly to yield the corresponding 3-amino derivatives. crossref.orgresearchgate.net The reaction conditions for such transformations are typically mild, often involving heating the chloro-heterocycle with the amine nucleophile in a suitable solvent, sometimes with the addition of a non-nucleophilic base to scavenge the generated HCl.

The general mechanism for the SNAr reaction on a chloro-pyrazine involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The rate of these reactions is significantly influenced by the nucleophilicity of the amine and the solvent used.

Beyond the synthesis of the parent amine, the 4-chloro intermediate can be reacted with a wide array of primary and secondary amines to generate a diverse library of N-substituted analogs. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. The reaction conditions can be tailored, with some aminations of chloropyrimidines proceeding efficiently at room temperature within minutes.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Aza-Heterocycles

Chloro-Heterocycle Nucleophile Product Conditions Reference
3-Chloropyrazine-2-carboxamide Benzylamine 3-(Benzylamino)pyrazine-2-carboxamide THF, Triethylamine, 70°C crossref.org
2-Chloropyrazine (B57796) Morpholine (B109124) 2-Morpholinopyrazine Various solvents and bases rsc.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine Water, HCl (cat.), 60-80°C wikipedia.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, and they are highly applicable to the functionalization of the this compound scaffold. These reactions typically involve the coupling of a halo-heterocycle with a suitable partner, such as a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig).

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction would enable the introduction of various aryl or heteroaryl substituents at the 4-position of the pyrazolo[1,5-a]pyrazine core, starting from the 4-chloro derivative. This reaction has been successfully applied to simple chloropyrazines. researchgate.net For example, 2-chloropyrazine couples with a range of arylboronic acids in the presence of a palladium catalyst, such as those derived from ONO pincer complexes, to afford 2-arylpyrazines in high yields. researchgate.net The reaction conditions typically involve a palladium(II) source, a suitable ligand (e.g., phosphines), a base (like K₂CO₃ or Cs₂CO₃), and a solvent system which can be aqueous. The efficiency of the coupling can be sensitive to the electronic and steric properties of both coupling partners and the choice of catalyst system. For the isomeric pyrazolo[1,5-a]pyrimidine system, Suzuki couplings are routinely used to install diverse substituents. mdpi.com

Buchwald-Hartwig Amination: While direct SNAr is often efficient for aminating chloropyrazines, the Buchwald-Hartwig amination offers a complementary and sometimes milder method for forming C-N bonds, especially with less nucleophilic amines or for constructing more complex nitrogen-containing linkages. wikipedia.orgacsgcipr.org This reaction has been demonstrated on chloropyrazine itself, coupling with n-octylamine in the presence of a highly active palladium catalyst at very low loadings. rsc.org The reaction is also extensively used on related fused heterocycles. For instance, 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives undergo Buchwald-Hartwig coupling with benzimidazoles. nih.gov This methodology could be applied to the 4-chloro-2-methylpyrazolo[1,5-a]pyrazine intermediate to couple a wide variety of amines, amides, and other nitrogen nucleophiles.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Chloro-Aza-Heterocycles

Coupling Reaction Chloro-Heterocycle Coupling Partner Catalyst/Ligand Product Reference
Suzuki-Miyaura 2-Chloropyrazine Arylboronic acids Pd(II) ONO pincer complexes 2-Arylpyrazines researchgate.net
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Arylboronic acids XPhosPdG2/XPhos 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one mdpi.comrsc.org
Buchwald-Hartwig Chloropyrazine n-Octylamine Palladium complex N-Octylpyrazin-2-amine rsc.org

Halogenation and Other Electrophilic Substitutions

The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system makes it generally unreactive towards electrophilic aromatic substitution. The two nitrogen atoms in the pyrazine ring strongly deactivate the system, making reactions like nitration, sulfonation, or Friedel-Crafts acylation difficult to achieve without harsh conditions that may degrade the molecule.

However, specific positions on the fused ring system may be susceptible to halogenation under certain conditions, particularly the C3 position of the pyrazole ring, which is generally more electron-rich than the positions on the pyrazine ring. For the related pyrazolo[1,5-a]pyrimidine system, methods have been developed for direct halogenation. For example, a one-pot cyclization-halogenation procedure using amino pyrazoles, enaminones, and sodium halides in the presence of K₂S₂O₈ allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. This suggests that the C3 position of the pyrazolo[1,5-a]pyrazine ring could potentially be halogenated via an oxidative pathway.

Direct electrophilic substitution on the this compound molecule would likely be directed by the powerful activating effect of the 4-amino group. However, the inherent deactivation of the ring system might still prevent classical electrophilic additions. Any potential electrophilic attack would most likely occur at the C3 position of the pyrazole ring, the most electron-rich site not directly deactivated by the pyrazine nitrogens.

Design and Synthesis of Novel Analogs and Libraries

The this compound scaffold is an excellent starting point for the design and synthesis of novel analogs and compound libraries for biological screening. The synthetic methodologies described above provide a clear roadmap for creating structural diversity.

A common strategy in medicinal chemistry is to use a key intermediate, in this case, 4-chloro-2-methylpyrazolo[1,5-a]pyrazine, and react it with a diverse set of building blocks. A library of analogs could be rapidly synthesized by reacting the chloro-intermediate with a collection of commercially available primary and secondary amines via SNAr reactions. This would allow for the exploration of the chemical space around the 4-position of the scaffold.

Similarly, a library of C4-arylated or heteroarylated compounds can be generated using the Suzuki-Miyaura coupling with a diverse panel of boronic acids. This would introduce a wide range of steric and electronic properties at this position.

Furthermore, if a halogen can be introduced at the C3 position, this would provide a second point of diversification. For example, a 3-bromo-4-amino-2-methylpyrazolo[1,5-a]pyrazine could undergo Suzuki coupling at the 3-position, while the 4-amino group could be further functionalized, for example, by acylation or alkylation. This combinatorial approach would allow for the rapid generation of a large and diverse library of compounds based on the core scaffold. The synthesis of a library of 4-(substituted amino)-6-arylpyrimidines has been successfully demonstrated using a solid-phase Suzuki coupling of supported chloropyrimidines, a technique that could be adapted for the pyrazolo[1,5-a]pyrazine system. nih.gov

Modern Synthetic Techniques and Process Enhancements

Modern synthetic chemistry emphasizes not only the novelty of the molecules being synthesized but also the efficiency, safety, and environmental impact of the synthetic processes. Techniques like microwave-assisted synthesis and the application of green chemistry principles are becoming increasingly important in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates, increasing yields, and often improving product purity. For the synthesis and functionalization of the this compound scaffold, microwave heating can be applied to several key steps.

The initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrazin-4-one core could potentially be accelerated using microwave heating. Many cyclization reactions to form fused heterocycles are significantly enhanced by this technique. For example, the synthesis of some pyrazolo[1,5-a]pyrimidine derivatives via the cyclocondensation of β-enaminones with aminopyrazoles is performed under solvent-free microwave irradiation, dramatically reducing reaction times.

Furthermore, both SNAr and metal-catalyzed coupling reactions can benefit from microwave assistance. Buchwald-Hartwig reactions on 5-chloro-pyrazolo[1,5-a]pyrimidines have been successfully conducted under microwave irradiation. nih.gov Similarly, Suzuki-Miyaura couplings on related heterocyclic systems, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, are efficiently performed using microwave heating, which allows for rapid optimization of reaction conditions and synthesis of compound libraries. mdpi.comrsc.org The use of microwave synthesis would be highly advantageous for the rapid generation of analogs of this compound for screening purposes.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. When considering the synthesis of this compound and its derivatives, several of these principles can be applied.

One key metric in green chemistry is Reaction Mass Efficiency (RME) , which is the percentage of the mass of the reactants that ends up in the final product. To maximize RME, it is important to choose reactions that are high-yielding and atom-economical (i.e., most of the atoms of the reactants are incorporated into the final product). The proposed synthesis of the target molecule via cyclocondensation, chlorination, and amination involves reactions that can be high-yielding. However, the chlorination step using reagents like POCl₃ is not atom-economical and generates significant waste.

To improve the "greenness" of the synthesis, one could explore alternative, more environmentally benign solvents. For example, some Suzuki couplings of heteroaryl chlorides have been successfully performed in aqueous n-butanol, which is a more sustainable solvent than commonly used dioxane or toluene. acs.org Similarly, some aminations of chloro-heterocycles can be performed in water. wikipedia.org

Another principle is the use of catalysis over stoichiometric reagents. The use of palladium-catalyzed cross-coupling reactions is a good example of this, as a small amount of catalyst can generate a large amount of product. Optimizing catalyst loading to be as low as possible is a key aspect of green process development.

Finally, designing multi-component reactions, where three or more reactants are combined in a single step to form the product, can significantly improve the efficiency and reduce the waste generated compared to a multi-step synthesis with isolation of intermediates. While not directly applied in the proposed route, exploring one-pot procedures for the synthesis of the pyrazolo[1,5-a]pyrazine core could be a future avenue for a greener synthesis.

In Vitro Biological Profiling

The in vitro assessment of these compounds has been crucial in elucidating their mechanisms of action and identifying potential therapeutic targets. This profiling includes a variety of assays designed to measure their effects on specific biological molecules and cellular processes.

Enzyme Inhibition Studies

A significant portion of the research on pyrazolo[1,5-a]pyrimidine derivatives has centered on their ability to inhibit the activity of various enzymes, particularly kinases, which play critical roles in cell signaling and are often dysregulated in diseases such as cancer.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against a wide range of kinases.

TrkA, TrkB, and TrkC: The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of several Tropomyosin receptor kinase (Trk) inhibitors. nih.gov The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are significant targets in cancer therapy. nih.govfrontiersin.org Novel series of substituted amino pyrazolopyrimidine compounds have been synthesized and shown to be potent inhibitors of Trk activity, with some compounds exhibiting IC50 values of less than 1 nM for TrkA, TrkB, and TrkC. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the pyrazolopyrimidine ring system can significantly enhance inhibitory potency. nih.gov For example, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position has been shown to increase Trk inhibition. mdpi.com Furthermore, a series of 4-aminopyrazolylpyrimidines were developed as potent Trk kinase inhibitors, with one compound, AZ-23, identified as a potent, orally bioavailable TrkA/B inhibitor. nih.gov Second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have also been developed to combat resistance mutations, with some compounds showing comparable activity to existing drugs like TPX-0005 (Repotrectinib). researchgate.net

RET: The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its potential to inhibit the RET (REarranged during Transfection) kinase, an oncogenic driver in some cancers. nih.gov Optimization of this scaffold led to the identification of potent RET kinase inhibitors with significant selectivity over other kinases like KDR. nih.govnih.gov

PI3Kδ and VPS34: A series of novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized and screened for their kinase inhibitory activity. One 3-(benzothiazol-2-yl) derivative was found to be a selective inhibitor of both JAK1 JH2 pseudokinase and VPS34, a class III phosphoinositide 3-kinase involved in autophagy. x-mol.comnih.gov Additionally, a dual inhibitor of PI3Kδ and Vps34, PI3KD/V-IN-01, was developed and shown to effectively block both the PI3Kδ signaling pathway and autophagy. nih.gov Benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine have also been synthesized as potent and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. mdpi.com Another study detailed the development of indole (B1671886) derivatives of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) as selective PI3Kδ inhibitors, with activities ranging from 0.5 µM to 45 µM. mdpi.com

JAK1-JH2: As mentioned, a 3-(benzothiazol-2-yl) derivative of pyrazolo[1,5-a]pyrimidine was identified as a selective inhibitor of the JAK1 JH2 pseudokinase domain. x-mol.com The Janus kinase (JAK) family plays a crucial role in cytokine signaling, and inhibitors of JAKs are used in the treatment of autoimmune diseases. researchgate.net

CDK and CHK: The pyrazolo[1,5-a]pyrimidine scaffold has been found in multiple kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). mdpi.com Pyrazolo-pyrimidine analogs have been synthesized and evaluated for their antitumor activities, including their effects on CDK2/cyclin E. mdpi.com Erdafitinib, which contains a pyrazole moiety, has been shown to inhibit human lung adenocarcinoma by targeting CDK2. mdpi.com

FGFR and EGFR: Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Derivatives of this scaffold that target EGFR have shown promise in the treatment of non-small cell lung cancer. rsc.org Additionally, 1,5-diarylpyrazoles have been developed as potential dual inhibitors of EGFR and c-Jun N-terminal kinase 2 (JNK-2). nih.gov

BTK: While direct inhibition of Bruton's tyrosine kinase (BTK) by this compound is not explicitly detailed in the provided context, the broader class of pyrazolopyrimidines has been extensively studied as kinase inhibitors, suggesting potential for interaction.

Table 1: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase Target Compound Type Observed Activity
TrkA, TrkB, TrkC Substituted amino pyrazolopyrimidines Potent inhibition with IC50 < 1 nM nih.gov
RET Pyrazolo[1,5-a]pyrimidine derivatives Potent and selective inhibition nih.govnih.gov
PI3Kδ Benzimidazole and indole derivatives Potent and selective inhibition, IC50 as low as 18 nM mdpi.commdpi.com
VPS34 3-(benzothiazol-2-yl) derivative Selective inhibition x-mol.com
JAK1 JH2 3-(benzothiazol-2-yl) derivative Selective inhibition x-mol.com
CDK2 Pyrazolo-pyrimidine analogs Inhibition of CDK2/cyclin E mdpi.com
EGFR Pyrazolo[1,5-a]pyrimidine derivatives Promising for non-small cell lung cancer rsc.org

PDE2A: Research has explored the inhibition of phosphodiesterase 2A (PDE2A) as a therapeutic strategy for certain neurological disorders. nih.gov While the direct inhibition by this compound is not specified, the broader class of pyrazolopyrimidines has been investigated for activity against various PDEs.

PfDHODH: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a target for antiproliferative and anti-inflammatory drugs. nih.govresearchgate.net Inhibition of DHODH has been investigated as a potential treatment for acute myeloid leukemia and myelodysplastic syndromes. nih.govnih.govresearchgate.net While the specific activity of this compound against Plasmodium falciparum DHODH (PfDHODH) is not detailed, the pyrimidine-like core suggests potential for interaction with this enzyme class. DHODH inhibitors have shown robust preclinical anticancer activity across various cancer types. elifesciences.org

Receptor Modulation Studies

In addition to enzyme inhibition, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been studied for their ability to modulate the activity of various cell surface receptors.

CRF1: Corticotropin-releasing factor 1 (CRF1) receptor antagonists are being investigated for the treatment of stress-related disorders. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the design of such antagonists.

TAAR1: Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates the activity of several neurotransmitter systems. nih.govmdpi.com It is a promising target for the treatment of neuropsychiatric disorders like schizophrenia. nih.govmdpi.comfrontiersin.org While direct modulation by this compound is not specified, the structural similarities to other TAAR1 ligands suggest this as a potential area of investigation.

Cell-Based Assays

Cell-based assays are instrumental in understanding the cellular consequences of enzyme inhibition or receptor modulation by these compounds.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated in various cell-based assays to determine their anti-proliferative and cytotoxic effects. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been tested for their efficacy against Mycobacterium tuberculosis in both in vitro and ex vivo models, with some compounds showing promising activity within macrophages. nih.govacs.org The anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives was assessed by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com Furthermore, the effects of PI3Kδ inhibitors have been measured on B cell proliferation. mdpi.com Cell-based assays have also been used to confirm the on-target effects of DHODH inhibitors, where the antiproliferative effects were rescued by the addition of exogenous uridine. nih.gov

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, HTC-116, A2780, HCT116, SW48, SW480, CEM, NSCLC cells)

There is no publicly available data on the antiproliferative activity of this compound in the specified cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

Information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells has not been reported in the scientific literature.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

There are no published studies detailing the antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. While related scaffolds like tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides have been investigated for this purpose, data for the specific compound of interest is absent. plos.org

Antiviral Activity (e.g., RSV Fusion Protein, Coxsackie Virus)

The antiviral potential of this compound has not been documented. Research on related structures has explored activity against viruses like Hepatitis C Virus (HCV), but these findings are not directly applicable to the specified compound. nih.govgoogle.com

Modulation of Cellular Signaling Pathways (e.g., cGMP levels, myofibroblast activation)

No research is available concerning the effects of this compound on cellular signaling pathways such as cGMP levels or myofibroblast activation.

Tubulin Polymerization Inhibition

There is no evidence in the current body of scientific literature to suggest that this compound functions as a tubulin polymerization inhibitor.

In Vivo Efficacy Studies in Animal Models

Consistent with the lack of in vitro data, no in vivo efficacy studies for this compound in animal models have been published.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding preclinical pharmacological investigations for the compound This compound .

Therefore, it is not possible to provide an article with the requested sections on its evaluation in animal models of disease or its pharmacodynamic endpoints and target engagement in preclinical models. Research and data pertaining to this specific molecule are not present in the sources accessed.

Structure Activity Relationship Sar Studies of 2 Methylpyrazolo 1,5 a Pyrazin 4 Amine Analogs

Identification of Key Pharmacophoric Features

The biological activity of compounds centered on the pyrazolo[1,5-a]pyrimidine (B1248293) core is significantly influenced by the nature and placement of substituents on the heterocyclic structure. researchgate.net Key pharmacophoric features often include:

A rigid, planar fused ring system that provides a suitable framework for chemical modifications. nih.gov

The capacity for hydrogen bonding, particularly through the nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings, which can interact with biological targets like the ATP-binding pocket of kinases. nih.govnih.gov

Specific substitution patterns that fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. nih.gov

For instance, in the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming hinge interactions with specific amino acid residues, such as Met592, which influences binding affinity. nih.govmdpi.com

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic structural modifications of the 2-Methylpyrazolo[1,5-a]pyrazin-4-amine scaffold have provided deep insights into the SAR of this class of compounds.

The position of substituents on the pyrazolo[1,5-a]pyrazine (B3255129) core dictates their impact on biological activity. researchgate.net

C-2 Position: Introduction of groups at the 2-position can be leveraged to interact with the kinase hinge region, leading to enhanced enzyme and cellular potency. lookchem.com For example, optimization of substituents at this position has led to the identification of potent B-Raf kinase inhibitors. lookchem.com In the context of PI3Kδ inhibitors, various amine substituents at the C-2 position have been explored, with piperazine (B1678402) and piperidine (B6355638) derivatives showing promise. mdpi.com

C-3 Position: Modifications at the C-3 position can offer a higher degree of flexibility. researchgate.net The introduction of small hydrophobic groups at this position has been shown to enhance binding to the ATP pockets of kinases, resulting in more potent inhibition. nih.gov For TrkA inhibitors, the presence of an amide bond of picolinamide (B142947) at the third position significantly enhanced activity. mdpi.com

C-5 Position: Substitution at the C-5 position can significantly influence activity. For instance, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position increased Trk inhibition. nih.gov In the development of PI3Kδ inhibitors, various benzimidazole (B57391) and indole (B1671886) groups at the C-5 position were investigated to improve selectivity and activity. mdpi.commdpi.com

C-7 Position: The C-7 position has been identified as important for the activity of some pyrazolopyrimidine analogs against Mycobacterium tuberculosis, with a 2-pyridylmethylamine moiety being a key feature. researchgate.net

The following table summarizes the impact of substituents at different positions on the pyrazolo[1,5-a]pyrazine core:

PositionSubstituent TypeImpact on Biological ActivityTarget Example
C-2 Kinase hinge interacting groupsEnhanced enzyme and cellular potencyB-Raf kinase lookchem.com
C-2 Piperazine/piperidine derivativesPromising PI3Kδ inhibitionPI3Kδ mdpi.com
C-3 Small hydrophobic groupsEnhanced kinase inhibitionKinases nih.gov
C-3 PicolinamideSignificantly enhanced TrkA inhibitionTrkA mdpi.com
C-5 2,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibitionTrk nih.gov
C-5 Benzimidazole/Indole groupsImproved PI3Kδ selectivity and activityPI3Kδ mdpi.commdpi.com
C-7 2-pyridylmethylamineImportant for antimycobacterial activityM. tuberculosis researchgate.net

The incorporation of various heterocyclic and aromatic moieties is a common strategy to modulate the biological activity of pyrazolo[1,5-a]pyrimidine analogs.

Aromatic rings at the R² and R³ positions have been found to be necessary for the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov For B-Raf inhibitors, a 3-trifluoromethyl substituted benzamide (B126) was found to be preferred, occupying a hydrophobic pocket. lookchem.com The introduction of aryl or alkynyl groups at specific positions can facilitate structural diversification and lead to analogs with enhanced biological properties. nih.gov

The addition of a morpholine (B109124) group at a specific position has been shown to improve selectivity by reducing off-target effects. mdpi.com Picolinamide can be replaced with various heterocyclic moieties to potentially enhance activity into the nanomolar range. mdpi.com

The steric and electronic properties of substituents play a critical role in the SAR of this compound analogs. The choice of different β-dicarbonyl compounds during synthesis allows for the fine-tuning of these properties by introducing a variety of functional groups at specific positions. nih.gov

Tautomerism and Conformational Analysis in SAR Context

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in three plausible tautomeric structures. nih.gov Understanding the dominant tautomeric form is crucial as different tautomers can interact with biological targets in unique ways. nih.gov X-ray crystallography has been used to verify the predominant tautomeric form in the solid state. nih.gov

Conformational analysis is also important, as the three-dimensional shape of the molecule influences its binding to a target. For tetrahydropyrazolo[1,5-a]pyrimidines, the bicyclic core can exist in different conformations, with the syn-configuration being conformationally stable and the trans-configuration being a more conformationally labile system. mdpi.com This conformational flexibility can be advantageous, allowing the molecule to adapt to the active site of a target. mdpi.com

Strategies for Lead Optimization Based on SAR Insights

SAR insights are pivotal for guiding lead optimization efforts. nih.govrsc.org Strategies often involve:

Structure-guided design: Utilizing the understanding of how substituents interact with the target protein to design analogs with improved potency and selectivity. lookchem.com

Systematic variation of substituents: Methodically altering substituents at key positions to fine-tune properties like potency, selectivity, and pharmacokinetics. nih.gov

Bioisosteric replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Computational modeling: Employing computational methods to predict the binding of analogs and guide the design of new compounds. nih.gov

For example, in the development of B-Raf inhibitors, a structure-guided approach was used to introduce kinase hinge region interacting groups at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold, leading to a significant improvement in both enzyme and cellular activity. lookchem.com In the optimization of KDM5 inhibitors, structure- and property-based approaches were used to design a compound with improved cell potency and an excellent pharmacokinetic profile. nih.gov

Computational and Theoretical Chemistry in 2 Methylpyrazolo 1,5 a Pyrazin 4 Amine Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Methylpyrazolo[1,5-a]pyrazin-4-amine, these methods are crucial for understanding how it might interact with biological targets, a key step in drug development.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in elucidating the potential mechanism of action for compounds based on the pyrazolo[1,5-a]pyrazine (B3255129) scaffold. For instance, structure-based drug design approaches have been successfully applied to optimize related pyrazolo[1,5-a]pyrazin-4-one derivatives as potent and selective modulators of specific receptors. nih.gov

In such studies, the compound is computationally placed into the binding site of a protein target. An algorithm then samples numerous orientations and conformations of the ligand, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The resulting binding mode provides a hypothesis for how the molecule achieves its biological effect.

For a compound like this compound, docking studies could predict its interactions within a kinase ATP-binding site or a receptor allosteric site. For example, in studies of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting cyclin-dependent kinase 2 (CDK2), key interactions often involve hydrogen bonding between the heterocyclic core and backbone residues of the kinase hinge region, such as Leu83. nih.gov Similar interactions would be explored for this compound to predict its binding affinity and selectivity.

Table 1: Hypothetical Key Ligand-Protein Interactions for a Pyrazolo[1,5-a]pyrazine Scaffold in a Kinase Binding Site
Interaction TypeLigand MoietyProtein Residue (Example)Predicted Role
Hydrogen Bond (Acceptor)Pyrazine (B50134) N1Hinge Region Backbone NH (e.g., Leu83)Anchors the ligand in the ATP binding site.
Hydrogen Bond (Donor)4-Amine GroupHinge Region Backbone C=O (e.g., Glu81)Provides additional anchoring and selectivity.
Hydrophobic Interaction2-Methyl GroupHydrophobic Pocket (e.g., Val, Ile, Leu)Contributes to binding affinity.
π-π StackingPyrazolo[1,5-a]pyrazine CoreAromatic Residue (e.g., Phe, Tyr)Enhances binding stability.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For a molecule to bind effectively to a receptor, it must adopt a specific low-energy conformation, often referred to as the "bioactive conformation."

Energy minimization is a computational process that alters the geometry of a molecule to find a structure with the minimum possible potential energy. This is a critical step before performing more complex calculations like molecular docking, as it ensures that the starting ligand structure is energetically favorable. For this compound, which has a rigid bicyclic core, conformational flexibility is limited. However, even small adjustments in the geometry can significantly impact its interaction with a binding site. Studies on related, more flexible tetrahydropyrazolo[1,5-a]pyrimidine systems have shown that the bicyclic core can exist in different conformations (e.g., syn- or trans-configured), which dramatically affects their potential to adapt to a protein's active site. mdpi.com While the aromatic nature of this compound makes it largely planar, energy minimization calculations are still essential to determine the most stable tautomeric form and precise bond angles for subsequent modeling.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules. These methods provide a more fundamental understanding of a molecule's reactivity and characteristics compared to the classical mechanics-based approaches of molecular modeling.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. mdpi.com For this compound, DFT can be applied to compute a variety of important chemical descriptors. ekb.egnih.gov

Key applications include:

Molecular Orbital Analysis: DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Maps: DFT can generate ESP maps, which visualize the charge distribution across the molecule. johnshopkins.edu These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and electrostatic attractions with a protein target.

Atomic Charge Calculation: This determines the partial charge on each atom, offering insights into local polarity and sites for potential intermolecular interactions.

Table 2: Properties of this compound Investigated by DFT
PropertySignificance
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Dipole MomentMeasures the overall polarity of the molecule.
Electrostatic PotentialPredicts sites for electrostatic interactions and hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.org This method is particularly valuable for predicting a molecule's response to light, making it essential for research into photophysical applications like fluorescent probes, sensors, or photosensitizers.

For this compound, TD-DFT calculations can predict:

UV-Visible Absorption Spectra: By calculating the energies required to promote an electron from a ground-state orbital to an excited-state orbital, TD-DFT can simulate the molecule's absorption spectrum.

Emission Spectra (Fluorescence): The theory can also model the energy released when an electron returns from the lowest excited state to the ground state, predicting the fluorescence properties of the compound.

Studies on related pyrazolo[1,5-a]pyrimidines have utilized TD-DFT to understand how different substituents affect their absorption and emission behaviors, revealing that electron-donating groups can enhance fluorescence intensity. rsc.org Similar computational analyses of this compound could guide its development for optical applications. urfu.ru

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity, such as inhibitory potency (IC₅₀) or binding affinity (Kᵢ).

To develop a QSAR model for a series of this compound analogues, the following steps are taken:

A dataset of compounds with experimentally measured biological activity is compiled.

A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. mdpi.com

The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts toward more potent compounds. SAR studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones have identified key structural features necessary for antitubercular activity, such as the requirement for aromatic rings at specific positions. nih.gov A QSAR study would quantify these relationships, providing a powerful tool for rational drug design.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorProperty Represented
ElectronicPartial Atomic ChargesElectron distribution and polarity.
HydrophobicLogPLipophilicity and ability to cross cell membranes.
Steric / SizeMolecular WeightOverall size of the molecule.
TopologicalMolecular Connectivity IndexAtom connectivity and branching.

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design for establishing a correlation between the biological activity of a set of compounds and their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR methods used to guide lead optimization.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a series of aligned molecules. The resulting field values are used to generate a statistical model, often through Partial Least Squares (PLS) regression, that quantitatively predicts the biological activity of new compounds. nih.gov

CoMSIA , an extension of CoMFA, evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive understanding of the ligand features that influence binding affinity. nih.govrsc.org

While direct 3D-QSAR studies on this compound are not extensively documented, numerous studies on the analogous pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds serve as an excellent blueprint for how these methods are applied. For instance, a molecular modeling study on pyrazolopyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) generated robust CoMFA models. rsc.org These models demonstrated high predictive power, allowing researchers to understand the structural requirements for potency and selectivity. rsc.org

Another comprehensive 3D-QSAR study was conducted on a large series of 111 pyrazolo[1,5-a]pyrimidine (PHTPP) derivatives as CDK2/cyclin A inhibitors. rsc.org The optimal CoMSIA model yielded strong statistical validation, indicating its effective predictive capacity. The contour maps generated from this analysis provided clear, actionable insights for drug design: rsc.org

Steric Fields: Bulky substituents were found to be beneficial at certain positions (R1, R4), suggesting these areas of the molecule interact with larger pockets in the enzyme's active site.

Hydrophobic Fields: Hydrophobic character was favorable in the R2 and R4 regions, guiding the addition of nonpolar groups to enhance activity.

Hydrogen Bond Donor Fields: The model indicated that H-bond donor groups were detrimental at the R1 position but favorable at a specific location near the R3 position, highlighting the precise geometry required for optimal hydrogen bonding interactions.

These analyses result in graphical contour maps that visualize regions where specific properties would increase or decrease biological activity, providing a roadmap for designing more effective molecules.

Table 1: Statistical Results of a Representative CoMSIA Model for Pyrazolo[1,5-a]pyrimidine Derivatives rsc.org
ParameterDescriptionValue
Cross-validated correlation coefficient0.516
R²ncvNon-cross-validated correlation coefficient0.912
R²prePredictive correlation coefficient for the test set0.914
SEEStandard Error of Estimate0.347
ComponentsNumber of principal components in the PLS model10

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its biological target, complementing the static picture offered by molecular docking. These simulations are used to assess the stability of a ligand-protein complex, predict binding conformations, and understand the energetic basis of molecular recognition. nih.govrsc.org

For pyrazolo[1,5-a]pyrazine analogues, MD simulations have been instrumental in validating docking results and confirming the stability of predicted binding modes. In studies of pyrazolopyrimidine inhibitors, MD simulations were performed to verify that the ligand remains stably bound within the active site of the target protein over a simulated timeframe. rsc.orgrsc.org The results of these simulations typically show that the complex reaches a stable equilibrium with minimal fluctuations, confirming that the docked pose is energetically favorable and physically plausible. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the stability of the simulated system. researchgate.net This validation is crucial for ensuring that the structural insights derived from docking and QSAR models are based on a reliable representation of the molecular interactions. rsc.org

Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd Characterization

Pharmacodynamic Studies in Preclinical Systems

Correlation between Exposure and Biological Response

Detailed research findings specifically correlating the exposure of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine with its biological response in preclinical models are not extensively available in publicly accessible scientific literature. The broader class of pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds have been investigated for various therapeutic applications, including as kinase inhibitors in cancer therapy. nih.govrsc.org However, specific data sets and detailed analyses linking pharmacokinetic parameters (such as plasma concentration) to pharmacodynamic outcomes (such as target engagement or efficacy) for this compound remain limited.

In general, for compounds within the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) families, a key aspect of preclinical development involves establishing a clear relationship between the concentration of the drug in the body and its intended biological effect. This correlation is crucial for predicting therapeutic doses and schedules in later clinical trials.

For instance, studies on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, which share a similar core structure, have highlighted the importance of pharmacokinetic properties. One study noted that an acyclic vinyl sulfone analog demonstrated very rapid clearance in mice, with plasma levels becoming undetectable shortly after administration, indicating a short half-life. In contrast, its cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one form showed reduced plasma clearance and a longer half-life, suggesting improved systemic exposure. mdpi.com While this data pertains to a different molecule, it underscores the type of analysis necessary to understand the exposure-response relationship.

The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their ability to inhibit specific protein kinases. rsc.orgekb.eg Therefore, a comprehensive preclinical PD assessment for a compound like this compound would typically involve measuring the extent of target kinase inhibition at various compound concentrations, both in vitro and in vivo. The correlation of these inhibition levels with the observed therapeutic effect (e.g., tumor growth inhibition in animal models) would be a primary focus.

Without specific published research on this compound, a representative data table illustrating a hypothetical exposure-response correlation is provided below for illustrative purposes. This table is based on the type of data that would be generated in preclinical studies for such a compound.

Hypothetical In Vivo Exposure-Response Data for a Pyrazolo[1,5-a]pyrazine Derivative

Dose GroupMean Plasma Concentration (ng/mL) at 2hTumor Growth Inhibition (%)Target Kinase Inhibition in Tumor (%)
Vehicle Control000
Low Dose502530
Mid Dose1505565
High Dose4008590

This hypothetical data illustrates a dose-dependent increase in plasma concentration, which correlates with higher percentages of both tumor growth inhibition and target kinase inhibition, establishing a clear link between exposure and biological response.

Further research and publication of preclinical data for this compound are needed to provide a scientifically accurate and detailed account of its exposure-response relationship.

Applications in Chemical Biology and Early Drug Discovery

Utilization as Chemical Probes for Target Identification and Validation

While specific examples of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine being used as a chemical probe are not extensively documented, its core scaffold is highly suitable for such applications. Chemical probes are indispensable tools in chemical biology for identifying the molecular targets of bioactive compounds and validating their roles in cellular processes. nih.gov

To be utilized as a probe, a molecule like this compound would be synthetically modified to incorporate a reporter tag or a reactive moiety without compromising its binding affinity for its intended target. nih.gov This typically involves several key steps:

Probe Design and Synthesis: The core structure is appended with a tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. Alternatively, a photo-affinity linker or a mildly reactive "warhead" can be added to enable covalent capture of the target protein upon activation (e.g., by UV light). princeton.edu The linker's position and length are optimized to minimize interference with target binding.

Target Fishing: The probe is incubated with cell lysates or in living cells, where it binds to its protein target(s). The probe-protein complex is then "fished out" from the complex biological mixture. For instance, biotin-tagged probes can be captured using streptavidin-coated beads. nih.gov

Protein Identification: After enrichment and separation, the captured proteins are identified using advanced mass spectrometry techniques. nih.gov This provides an unbiased profile of the proteins that interact with the compound.

This approach allows researchers to move beyond phenotypic screening (observing what a compound does to a cell) to a mechanistic understanding by identifying the specific proteins the compound engages to produce its effect. This is crucial for validating new drug targets and understanding potential off-target effects that could lead to toxicity. princeton.edu

Scaffold-Based Drug Design and Development

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold and its close isomer, pyrazolo[1,5-a]pyrimidine (B1248293), are highly valued in scaffold-based drug design. This strategy involves using a known active core structure as a template to generate novel derivatives with improved therapeutic properties. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine framework, in particular, has been successfully engineered to produce potent and selective inhibitors for a multitude of protein kinases involved in cancer and inflammation. nih.govmdpi.com

Once a "hit" compound is identified from a high-throughput screen, it undergoes extensive medicinal chemistry efforts to improve its characteristics, transforming it into a "lead" and eventually a drug candidate. The pyrazolo[1,5-a]pyrazine/pyrimidine (B1678525) scaffold has been the subject of numerous successful hit-to-lead and lead optimization campaigns.

Case Study: B-Raf Kinase Inhibitors An initial high-throughput screen identified a pyrazolo[1,5-a]pyrimidine derivative as an inhibitor of B-Raf kinase, a key target in melanoma. lookchem.com The initial hit contained a metabolically unstable ester group. A structure-guided optimization campaign was launched to replace this liability and improve potency. By introducing various groups at the 2-position of the scaffold, chemists were able to establish new, favorable interactions with the kinase's hinge region. This strategy led to lead compounds with significantly enhanced enzyme and cellular potency and improved metabolic stability. lookchem.comnih.gov

Case Study: PI3Kδ Inhibitors In the search for selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory diseases, a pyrazolo[1,5-a]pyrimidine scaffold was identified. mdpi.comnih.gov The optimization process focused on exploring substitutions at the C(5) position. Introducing various indole (B1671886) and azaindole derivatives at this position was found to form an additional hydrogen bond with the target enzyme, enhancing selectivity over other PI3K isoforms. nih.gov Further structure-activity relationship (SAR) studies on piperazine (B1678402) and piperidine (B6355638) groups attached to the core led to the identification of a clinical candidate with low nanomolar potency. mdpi.comnih.gov

Scaffold Modification (PI3Kδ Inhibitor Series) Key Substituent IC50 (nM) Selectivity (α/δ)
Initial HitIndole at C(5)13.01889
Optimization 12-(piperidin-4-yl)propan-2-ol6.61217
Lead Compound (54) N-tert-butylpiperazine + Indole at C(5)2.8 >9091
Data derived from studies on pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ. mdpi.comnih.gov

Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors The pyrazolo[1,5-a]pyrimidine nucleus is central to several approved and clinical-stage Trk inhibitors used to treat cancers driven by NTRK gene fusions. mdpi.comresearchgate.net SAR studies revealed that the N1 atom of the pyrazole (B372694) ring is essential for forming a hydrogen bond with the Met592 residue in the kinase hinge region. mdpi.com Optimization campaigns have explored various substitutions to enhance potency and overcome resistance mutations. For example, incorporating fluorine atoms improved interactions with other key residues, while macrocyclization strategies led to next-generation inhibitors with potent activity against mutated forms of the Trk kinases. mdpi.com

The synthetic tractability of the pyrazolo[1,5-a]pyrazine scaffold makes it ideal for combinatorial chemistry, where large libraries of related compounds are rapidly synthesized to explore chemical space and identify potent ligands for biological targets. nih.govnih.gov Its structure allows for the introduction of molecular diversity at multiple positions.

Synthetic strategies such as multicomponent reactions, where three or more reactants combine in a single step, and palladium-catalyzed cross-coupling reactions are frequently employed to build libraries around this core. nih.govmdpi.com These methods allow for the efficient attachment of a wide variety of chemical groups to different parts of the scaffold. For example, one reported effort involved the synthesis of a library containing over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidine-6-carboxamides. nih.gov This library was generated using a strategy that included activated esters and scavenger resins to simplify purification and accelerate the production of diverse analogs for biological screening. nih.gov Such libraries are invaluable for systematically probing the SAR of the scaffold against a given target and for discovering compounds with novel biological activities. nih.govresearchgate.net

Contribution to Understanding Disease Mechanisms Through Mechanistic Studies

Derivatives of the pyrazolo[1,5-a]pyrazine scaffold serve as powerful tools for dissecting disease pathways. By designing highly potent and selective inhibitors for specific enzymes, researchers can probe the function of these enzymes in cellular and animal models.

The extensive development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has been instrumental in validating the role of specific kinases in cancer. nih.govrsc.org For example, the development of selective inhibitors for Trk kinases provided definitive proof that cancers harboring NTRK fusions are dependent on the activity of these kinases for their growth and survival. mdpi.commdpi.com This mechanistic understanding, enabled by potent chemical tools, directly led to the approval of "tumor-agnostic" therapies based on the genetic makeup of a tumor rather than its tissue of origin.

Furthermore, these compounds can help uncover novel biology, including mechanisms of drug resistance. In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones with antitubercular activity, researchers were able to select for resistant strains of Mycobacterium tuberculosis. nih.gov Genetic sequencing of these strains revealed that resistance was caused by a mutation in a previously uncharacterized FAD-dependent hydroxylase. This enzyme was found to metabolize and inactivate the compound, thereby revealing the compound's mechanism of action and a novel resistance pathway in the bacteria. nih.gov

Patent Landscape and Emerging Research Trends

The therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold is reflected in a growing body of patent literature. Recent patents specifically claim pyrazolo[1,5-a]pyrazine derivatives as inhibitors of the Janus kinase (JAK) family. google.com These filings describe the application of these compounds in the treatment of autoimmune disorders, inflammatory diseases like rheumatoid arthritis, and a wide range of cancers. google.com A 2023 review of kinase inhibitors highlights pyrazolopyrazines as one of the key chemical scaffolds for agents that have advanced into clinical trials. tandfonline.com

Emerging research trends demonstrate the scaffold's expanding utility beyond traditional ATP-competitive kinase inhibition:

Targeting New Enzyme Classes: Researchers have successfully optimized pyrazolo[1,5-a]pyrimidine derivatives to be potent and selective antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cancer immunology. rsc.org

Allosteric Modulation: A recent discovery identified pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A N-methyl-D-aspartate (NMDAR) receptor, a target for neuropsychiatric diseases. nih.gov This represents a shift from direct inhibition to subtly modulating the activity of a receptor.

Advanced Medicinal Chemistry Strategies: To enhance potency and selectivity, chemists are increasingly employing advanced strategies such as macrocyclization, where a flexible linker is used to constrain the molecule into its bioactive conformation. This has proven effective in developing highly selective inhibitors of Casein Kinase 2 (CK2) and next-generation Trk inhibitors. mdpi.combiorxiv.orgresearchgate.net

These trends underscore the remarkable versatility of the pyrazolo[1,5-a]pyrazine core, indicating that it will continue to be a valuable and productive scaffold in the discovery of novel therapeutics for a diverse range of diseases.

Advanced Analytical and Structural Characterization in Research

X-ray Crystallography (e.g., Cocrystal Structures for Ligand-Target Interactions)

X-ray crystallography is an indispensable tool for determining the exact three-dimensional structure of molecules. For compounds in the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) families, this technique provides critical insights into their conformation and the non-covalent interactions that govern their crystal packing. researchgate.netnih.gov In the context of drug discovery, obtaining a cocrystal structure of a derivative with its biological target, such as a protein kinase, is a landmark achievement. These cocrystal structures offer a static yet detailed snapshot of the ligand-target interactions at an atomic level.

Research on related pyrazolo[1,5-a]pyrimidine scaffolds has demonstrated the power of this approach. For instance, the cocrystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to the enzyme Threonine Tyrosine Kinase (TTK) revealed extensive hydrophobic interactions between the compound's phenyloxy ring and protein residues like Pro673 and Val539. nih.gov Such detailed structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design new analogues with improved potency and selectivity. drugbank.commdpi.com

Key interactions frequently observed in cocrystal structures of pyrazolo[1,5-a]pyrimidine derivatives with protein kinases include:

Hydrogen Bonding: The nitrogen atoms within the heterocyclic core are often crucial for forming hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. mdpi.com For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core can form a hydrogen bond with the backbone amide of a methionine residue (Met592) in Tropomyosin Receptor Kinase (Trk). mdpi.com

Hydrophobic Interactions: Substituted phenyl rings or other lipophilic groups on the scaffold frequently engage in hydrophobic interactions, enhancing the binding affinity. nih.gov

Water-Mediated Interactions: In some cases, bound water molecules can mediate the interaction between the ligand and the protein, a detail that can only be resolved through high-resolution crystallography. nih.gov

The structural data obtained from these studies, such as bond angles, bond lengths, and crystal packing motifs, are crucial for understanding the structure-activity relationships (SAR) that guide the development of more effective therapeutic agents. nih.gov

Table 1. Examples of Crystallographic Data for Related Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundTarget ProteinKey Interactions ObservedSignificance
Pyrazolo[1,5-a]pyrimidine analogueThreonine Tyrosine Kinase (TTK)Hydrophobic interactions with Pro673, Val539; potential water-mediated bonds. nih.govProvides structural basis for optimizing physicochemical and pharmacokinetic properties. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativeTropomyosin Receptor Kinase (Trk)Hydrogen bond between pyrimidine (B1678525) N1 and Met592 in the hinge region. mdpi.comEssential for understanding binding affinity and guiding SAR studies for Trk inhibitors. mdpi.com
7-Trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineN/A (Self-Assembly)Intramolecular N⋯Cl interactions; intermolecular π–π stacking between pyrazole (B372694) rings. researchgate.netElucidates crystal packing forces and non-covalent interactions governing the solid state. researchgate.net

Spectroscopic Techniques for Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry in Research Context)

The synthesis of novel derivatives of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine requires rigorous structural confirmation, which is primarily achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazolo[1,5-a]pyrimidine derivatives, characteristic signals for the protons on the bicyclic core can be unambiguously assigned. researchgate.net For example, a study on 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate reported a singlet for the H² proton at 8.50 ppm and a signal for the H⁶ proton at 7.08 ppm in DMSO-d₆. mdpi.com The chemical shifts and coupling patterns of substituents are used to confirm their successful incorporation into the parent scaffold. cu.edu.egnih.gov

2D NMR Techniques: More complex structures are often elucidated using two-dimensional NMR experiments (like COSY, HSQC, HMBC), which show correlations between different nuclei and allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of a newly synthesized compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov This technique is essential for confirming that the desired chemical transformation has occurred and that the product has the correct molecular formula.

Table 2. Spectroscopic Data for Characterization of a Pyrazolo[1,5-a]pyrimidine Derivative Example
TechniqueType of Information ProvidedExample Data (for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) mdpi.com
¹H NMRProton environment, connectivity(400 MHz, DMSO-d₆) δ 8.50 (s, 1H, H²), 7.08 (d, J = 0.9 Hz, 1H, H⁶), 4.27 (q, J = 7.1 Hz, 2H), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J = 7.1 Hz, 3H).
¹³C NMRCarbon skeletonConfirms the number and type of carbon atoms in the molecule. researchgate.net
HRMSExact molecular weight and elemental formulaProvides m/z value consistent with the calculated exact mass for the proposed molecular formula. nih.gov
IRPresence of functional groupsShows characteristic absorption bands for functional groups like C=O, C-N, etc. cu.edu.eg

Together, these advanced analytical techniques provide a comprehensive characterization of novel derivatives, ensuring their structural integrity and paving the way for further investigation into their biological activities. consensus.appresearchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-methylpyrazolo[1,5-a]pyrazin-4-amine derivatives?

  • Methodological Answer : Derivatives are synthesized via multistep protocols. For example, β-enaminones (e.g., 2a–g) are condensed with 3-methyl-1H-pyrazol-5-amine under solvent-free microwave irradiation (MWI) at 180°C, yielding 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines (4a–g) in 67–93% overall yield. Alternative routes include reflux in acetic acid for coumarin hybrids (e.g., 4c, 4f) to avoid thermal decomposition under MWI .
  • Key Data : Yields vary with substituents: Electron-donating groups (EDGs) like -OMe improve yields (88–96%), while electron-withdrawing groups (EWGs) require tailored conditions .

Q. How are these compounds characterized structurally?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate (2g) is confirmed via ¹H NMR (δ 8.98, s, H-2) and HRMS (m/z [M+H]⁺ calcd: 254.1042; found: 254.1039) .

Q. What solvents and catalysts are used in their synthesis?

  • Methodological Answer : Solvent-free MWI is preferred for efficiency, but polar aprotic solvents (e.g., 1,4-dioxane) are used for thermally sensitive intermediates. Catalysts are typically avoided; reactions rely on stoichiometric reagents like DMF-DMA for β-enaminone formation .

Advanced Research Questions

Q. How can reaction mass efficiency (RME) be improved for large-scale synthesis?

  • Methodological Answer : Green metrics analysis shows RME values of 40–53% for 4a–g. Optimizing solvent-free protocols and recycling byproducts (e.g., methanol, dimethylamine) improves sustainability. MWI reduces reaction time and energy consumption compared to reflux .
  • Data Contradiction : While MWI achieves higher yields for most derivatives (88–96%), coumarin hybrids (4c, 4f) decompose under MWI, necessitating reflux in acetic acid .

Q. What computational methods elucidate photophysical properties?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model absorption/emission spectra. For 4a–g, EDGs (e.g., -NMe₂) redshift emission maxima, while EWGs (e.g., -NO₂) enhance quantum yields. Solid-state aggregation effects are modeled to explain fluorescence quenching .

Q. How do structural modifications affect biological activity?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine scaffolds are modified for kinase inhibition. For example, 7-aryl substituents enhance CDK2 binding affinity, while trifluoromethyl groups improve metabolic stability. SAR studies show that C-3 carboxamide derivatives (e.g., anagliptin) exhibit potent DPP-IV inhibition (IC₅₀ < 10 nM) .

Q. What strategies resolve contradictions in spectroscopic data?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C, H, N ratios) are addressed via recrystallization and HRMS validation. For 6a, repeated recrystallization from methanol resolves mismatches between calculated (C: 61.65%) and found (C: 61.78%) values .

Research Design Considerations

  • Experimental Design : Prioritize solvent-free MWI for rapid synthesis but validate thermal stability of intermediates via differential scanning calorimetry (DSC).
  • Data Interpretation : Cross-reference theoretical (DFT) and experimental spectra to assign electronic transitions accurately. Use solid-state NMR to characterize polymorphism in fluorophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.